

Synthesis of 4-Phenoxybenzoic acid from 4-chlorobenzoic acid and phenol

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Compound of Interest

Compound Name: 4-Phenoxybenzoic acid

Cat. No.: B045581

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Application Notes and Protocols: Synthesis of 4-Phenoxybenzoic Acid

Introduction

4-Phenoxybenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers.^{[1][2]} It is characterized by a phenoxy group attached to a benzoic acid backbone, imparting unique chemical properties that make it a versatile building block in organic synthesis.^[3] This document provides detailed protocols for the synthesis of **4-phenoxybenzoic acid** from 4-chlorobenzoic acid and phenol via the Ullmann condensation reaction.

Reaction Principle

The synthesis is achieved through a copper-catalyzed nucleophilic aromatic substitution reaction, commonly known as the Ullmann condensation. In this reaction, phenol is deprotonated by a base to form the phenoxide ion, which then displaces the chlorine atom on 4-chlorobenzoic acid. A copper catalyst is typically employed to facilitate this transformation, which often requires high temperatures.^[4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of **4-phenoxybenzoic acid**.

Table 1: Reaction Conditions and Yield

Parameter	Value	Reference
Starting Material 1	4-Chlorobenzoic acid	[1]
Starting Material 2	Phenol	[1]
Base	Sodium hydroxide	[1]
Solvent	Tetralin	[1]
Catalyst	Copper-based (not specified in detail in the provided protocol)	[4][5]
Reaction Temperature	150 °C	[1]
Reaction Time	10 hours	[1]
Yield	89%	[1]
Purity	99.5%	[1]

Table 2: Physical and Chemical Properties of 4-Phenoxybenzoic Acid

Property	Value	Reference
Molecular Formula	C13H10O3	[3][6]
Molecular Weight	214.22 g/mol	[2][7]
Appearance	White to off-white crystalline solid	[3][8]
Melting Point	163-165 °C	[2][7][8]
CAS Number	2215-77-2	[3][7]

Experimental Protocol

This protocol is based on the Ullmann condensation method for the synthesis of **4-phenoxybenzoic acid**.

Materials and Reagents:

- Phenol (94.6 g)
- Sodium hydroxide (78 g)
- Water (70 g)
- 4-Chlorobenzoic acid (158.7 g)
- Tetralin (530 g)
- Concentrated hydrochloric acid
- 95% Ethanol
- Activated carbon

Equipment:

- 250 mL flask
- 1000 mL four-necked flask with a reflux water separation device
- Heating mantle
- Stirrer
- Apparatus for filtration
- Beakers and other standard laboratory glassware

Procedure:

Step 1: Preparation of Sodium Phenate

- In a 250 mL flask, combine 94.6 g of phenol, 78 g of sodium hydroxide, and 70 g of water.

- Heat the mixture to 60 °C and stir for 2 hours to ensure the near-complete formation of sodium phenate.[\[1\]](#)
- Maintain the temperature of the sodium phenate solution until it is needed in the next step.[\[1\]](#)

Step 2: Ullmann Condensation

- In a 1000 mL four-necked flask equipped with a reflux water separation device, add 530 g of tetralin and 158.7 g of 4-chlorobenzoic acid.[\[1\]](#)
- Heat the mixture to approximately 150 °C.[\[1\]](#)
- Slowly add the sodium phenate solution dropwise to the heated mixture over a period of about 8 hours. Water will be distilled off and collected in the water separator as the reaction proceeds.[\[1\]](#)
- After the addition is complete, maintain the reaction at 150 °C for an additional 2 hours.[\[1\]](#)

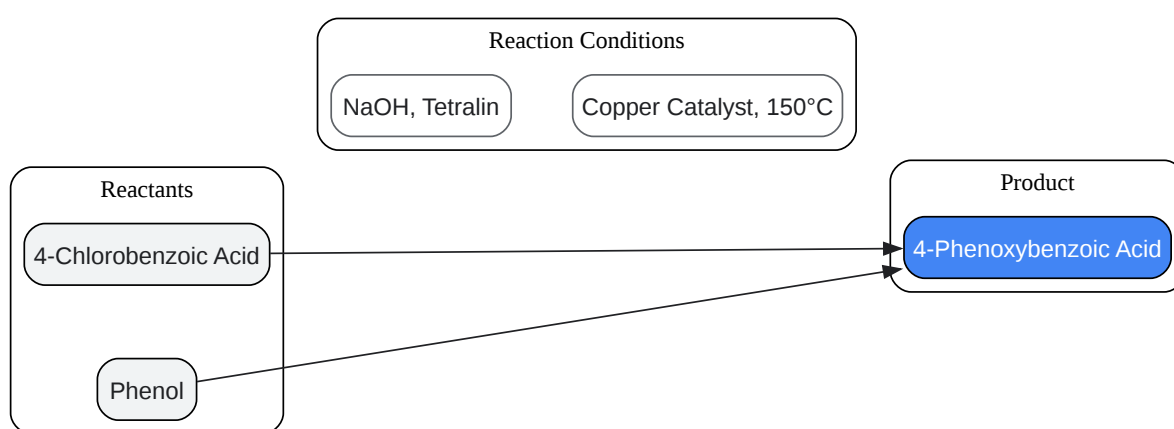
Step 3: Work-up and Purification

- Cool the reaction mixture to 30 °C. A solid product will precipitate.
- Add 500 mL of water to the flask and stir to wash the solid.
- Filter the solid product.
- Resuspend the solid in 300 mL of water and adjust the pH to 1 with concentrated hydrochloric acid to obtain the crude **4-phenoxybenzoic acid**.[\[1\]](#)
- Filter the crude product.
- For purification, add the crude product to 600 g of 95% ethanol in a 1000 mL flask and heat to reflux until all the solid dissolves.[\[1\]](#)
- Add 5 g of activated carbon and continue to reflux for 1 hour.[\[1\]](#)
- Filter the hot solution to remove the activated carbon.

- Slowly cool the filtrate to 10 °C with stirring to induce crystallization.
- Filter the white solid product and dry to obtain pure **4-phenoxybenzoic acid**.^[1]

Visualizations

Experimental Workflow Diagram



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